molecular formula C10H10F2O2 B13343254 2-Fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid

2-Fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid

Cat. No.: B13343254
M. Wt: 200.18 g/mol
InChI Key: MJFUTBOBYNAVRP-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid is an organic compound that features a fluorinated acetic acid moiety attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-(2-fluoro-4,6-dimethylphenyl)acetic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4,6-dimethylphenylacetic acid
  • 2-Fluoro-2-phenylacetic acid
  • 4-Fluoro-2-methylphenol

Uniqueness

2-Fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-fluoro-2-(2-fluoro-4,6-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H10F2O2/c1-5-3-6(2)8(7(11)4-5)9(12)10(13)14/h3-4,9H,1-2H3,(H,13,14)

InChI Key

MJFUTBOBYNAVRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C(=O)O)F)C

Origin of Product

United States

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